Pd-Catalyzed Aminocarbonylation Efficiency
In a study by Martinelli et al., the Pd-catalyzed aminocarbonylation of 4-bromo-2-fluorobenzonitrile produced the corresponding Weinreb amide in high yield [1]. This transformation demonstrates chemoselectivity for the aryl bromide over the nitrile and fluoride groups, enabling a direct route to the target compound.
| Evidence Dimension | Yield of Weinreb amide formation |
|---|---|
| Target Compound Data | High yield (exact % not specified but described as 'high-yield transformation') |
| Comparator Or Baseline | Other aryl bromides in Table 2 (e.g., 3-bromonitrobenzene, 3-bromobenzonitrile) |
| Quantified Difference | Not explicitly quantified against a specific comparator, but successful conversion with sensitive functional groups present. |
| Conditions | 2 mol% Pd(OAc)2, 2 mol% Xantphos, 1 mmol aryl bromide, 1.5 mmol amine, 3 mmol Na2CO3, toluene, 80 °C |
Why This Matters
This high-yielding route provides a reliable and atom-economical entry point for this specific halogenation pattern, distinguishing it from substrates that perform poorly under these conditions.
- [1] Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4843-4846. DOI: 10.1021/ol061902t View Source
